Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate

Salt form differentiation Solid-state handling Storage stability

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate (CAS 1956321-69-9) is the formate salt of a brominated N1-methyl imidazo[4,5-b]pyrazine heterocycle. The compound bears a bromine atom at the 6-position of the fused imidazole–pyrazine bicyclic core and a methyl substituent at N1, presented as a formic acid salt with molecular formula C₇H₇BrN₄O₂ and molecular weight 259.06 g/mol.

Molecular Formula C7H7BrN4O2
Molecular Weight 259.063
CAS No. 1956321-69-9
Cat. No. B2937593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate
CAS1956321-69-9
Molecular FormulaC7H7BrN4O2
Molecular Weight259.063
Structural Identifiers
SMILESCN1C=NC2=NC=C(N=C21)Br.C(=O)O
InChIInChI=1S/C6H5BrN4.CH2O2/c1-11-3-9-5-6(11)10-4(7)2-8-5;2-1-3/h2-3H,1H3;1H,(H,2,3)
InChIKeyPRHIRHCQSMUSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine Formate (CAS 1956321-69-9) – Core Chemical Identity and Structural Context


6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate (CAS 1956321-69-9) is the formate salt of a brominated N1-methyl imidazo[4,5-b]pyrazine heterocycle [1]. The compound bears a bromine atom at the 6-position of the fused imidazole–pyrazine bicyclic core and a methyl substituent at N1, presented as a formic acid salt with molecular formula C₇H₇BrN₄O₂ and molecular weight 259.06 g/mol . It belongs to the broader imidazo[4,5-b]pyrazine class, a scaffold extensively validated in kinase inhibitor drug discovery—most notably as the core of potent, exquisitely selective c-Met tyrosine kinase inhibitors achieving single-digit nanomolar enzymatic IC₅₀ values [2]. The formate salt form is supplied as a research-grade building block, typically at ≥95% purity, and is distinct from its free-base counterpart (CAS 55635-64-8, C₆H₅BrN₄, MW 213.04 g/mol) in physical form, storage requirements, and handling characteristics .

Why Generic Substitution of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine Formate (CAS 1956321-69-9) Fails Without Quantitative Evidence


Within the imidazo[4,5-b]pyrazine chemical space, seemingly minor structural variations—bromine position (C5 vs. C6 vs. C2), methylation site (N1 vs. C2), and salt form (free base vs. formate)—produce divergent reactivity profiles that are not interchangeable in synthetic sequences [1]. The N1-methyl group sterically directs N-oxidation regiochemistry: alkylation at N1 hinders oxidation at N7 of the pyrazine ring, a phenomenon confirmed experimentally with this compound class [2]. The 6-bromo substituent enables palladium-catalyzed cross-coupling at a specific ring position that 5-bromo and 2-bromo isomers cannot replicate without altering the electronic landscape of the heterocycle [3]. Furthermore, the formate salt provides a distinct solid-state form with defined long-term storage stability (2–8°C, sealed dry) compared to the free base, which has a sharp melting point (154–155°C) but different hygroscopicity and handling behavior . These differences are not cosmetic; they directly affect synthetic yield, intermediate purity, and reproducibility—factors that make indiscriminate substitution a material risk in multi-step medicinal chemistry campaigns.

Product-Specific Quantitative Differentiation Evidence for 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine Formate (CAS 1956321-69-9)


Physical Form and Storage Stability: Formate Salt (CAS 1956321-69-9) vs. Free Base (CAS 55635-64-8)

The formate salt (CAS 1956321-69-9, MW 259.06 g/mol) differs from its free-base counterpart (CAS 55635-64-8, MW 213.04 g/mol) in physical state and storage requirements. The free base exhibits a well-defined melting point of 154–155°C and a computed LogP of 0.7146 , whereas the formate salt has no reported melting point (N/A across multiple databases) and is stored under refrigeration at 2–8°C in a sealed, dry environment . The formate salt has a topological polar surface area (TPSA) of 80.9 Ų and one hydrogen bond donor (from formic acid), compared to the free base which lacks H-bond donor functionality [1]. Both forms are commercially available at comparable purities: ≥95% for the formate and 97% for the free base .

Salt form differentiation Solid-state handling Storage stability Medicinal chemistry building blocks

N1-Methyl-Directed Regioselective N-Oxidation: 6-Bromo-1-methyl vs. Non-methylated Imidazo[4,5-b]pyrazine Analogs

The N1-methyl substituent on 6-bromo-1-methylimidazo[4,5-b]pyrazine exerts steric control over N-oxidation regiochemistry. Experimental studies by Elina and Musatova (1975) demonstrated that N1-alkylation sterically hinders oxidation at the N7 position of the pyrazine ring, directing oxidation preferentially to N4 [1]. This regioselectivity was explicitly studied using 6-bromo-1-methylimidazo[4,5-b]pyrazine as a substrate in the Böckelheide reaction, and the hydrolytic cleavage behavior of both the parent compound and its 4-N-oxide was characterized [2]. In contrast, the non-methylated parent imidazo[4,5-b]pyrazine lacks this steric bias, allowing oxidation at both pyrazine nitrogens (N4 and N7) without preferential direction [1]. This differential N-oxidation pattern is not achievable with the 6-bromo-2-methyl isomer (CAS 91225-42-2), where the methyl group resides at C2 rather than N1 and does not impose the same steric effect on the pyrazine nitrogens.

N-oxide chemistry Regioselective oxidation Böckelheide reaction Heterocyclic synthetic methodology

6-Bromo Regiochemistry for Suzuki–Miyaura Cross-Coupling: Positional Reactivity vs. 2-Bromo and 5-Bromo Isomers

The 6-bromo substituent on 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine serves as a competent leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling C–C bond formation specifically at the pyrazine ring's 6-position [1]. This contrasts with the widely reported 2-bromo-1H-imidazo[4,5-b]pyrazine (used for C-2 arylation under microwave irradiation in Chinese Chemical Letters, 2015 [2]) and 5-bromo-1H-imidazo[4,5-b]pyrazine (CAS 91225-41-1). The Suzuki–Miyaura methylation of bromo-imidazopyrazines has been shown to be highly substrate-dependent, with base, solvent, and additive choices critically affecting yield [3]. The 6-bromo isomer provides an electronic environment distinct from the 2-bromo isomer: the 6-position is directly adjacent to a pyrazine nitrogen (N7), making it more electron-deficient and potentially more reactive toward oxidative addition with Pd(0) catalysts. The N1-methyl group further modulates electron density on the ring, differentiating it from 5-bromo-1H-imidazo[4,5-b]pyrazine which lacks N1 substitution [1].

Suzuki–Miyaura coupling Palladium catalysis C–C bond formation Imidazopyrazine functionalization

Scaffold Validation in c-Met Kinase Inhibition: Imidazo[4,5-b]pyrazine Core with Quantitative Enzymatic and Cellular Potency Benchmarks

The imidazo[4,5-b]pyrazine scaffold—of which 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is a key synthetic intermediate—has been conclusively validated as a privileged core for potent c-Met tyrosine kinase inhibition. The optimized lead compound 1D-2 from the Zhao et al. (2016) series, built on a 6-substituted imidazo[4,5-b]pyrazine template, exhibited an enzymatic IC₅₀ of 1.45 nM against c-Met kinase and a cellular IC₅₀ of 24.7 nM in the H1993 NSCLC cell line [1]. This compound also demonstrated exquisite selectivity when profiled against an 18-kinase panel (including VEGFR2, ALK, and EGFR), with IC₅₀ values exceeding 30,000 nM against all off-target kinases tested [1]. The SAR study established that the 6-position of the imidazo[4,5-b]pyrazine is the critical vector for attaching the 1-methyl-1H-pyrazol-4-yl pharmacophore, making 6-bromo-1-methyl intermediates indispensable building blocks for this chemotype [2]. By comparison, the imidazo[4,5-b]pyrazine-conjugated benzamide series reported by Kalpana et al. (2021), which lack the N1-methyl and 6-position optimization, showed substantially weaker anticancer activity with IC₅₀ values ranging from 9.8 to 100 µM against liver and ovarian cancer cell lines [3].

c-Met kinase Cancer therapeutics Kinase inhibitor SAR Targeted therapy

Hydrolytic Stability Under Forced Conditions: 6-Bromo-1-methylimidazo[4,5-b]pyrazine vs. Its 4-N-Oxide Derivative

The hydrolytic cleavage behavior of 6-bromo-1-methylimidazo[4,5-b]pyrazine was systematically studied and compared to its 4-N-oxide derivative by Elina and Musatova (1975) [1]. Under hydrolytic conditions, the parent compound and its N-oxide exhibit differential degradation pathways and rates, with the N-oxide showing altered susceptibility to ring-opening due to the electron-withdrawing effect of the N-oxide group [2]. This forced degradation study provides a rare quantitative stability benchmark for the imidazo[4,5-b]pyrazine class. By contrast, no equivalent hydrolytic stability data have been reported for the 5-bromo isomer (CAS 91225-41-1) or the 2-bromo isomer, leaving their degradation profiles uncharacterized in the peer-reviewed literature [1]. This stability characterization is particularly relevant when the compound is used as a late-stage intermediate in multi-step syntheses where exposure to aqueous acidic or basic conditions is unavoidable.

Hydrolytic cleavage Metabolic stability surrogate Forced degradation N-Oxide stability

Optimal Research and Industrial Application Scenarios for 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine Formate (CAS 1956321-69-9)


c-Met Kinase Inhibitor Lead Optimization: Synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)-Substituted Imidazo[4,5-b]pyrazine Analogs

This compound is the direct synthetic precursor for installing the 1-methyl-1H-pyrazol-4-yl pharmacophore at the 6-position of the imidazo[4,5-b]pyrazine core via Suzuki–Miyaura cross-coupling, as demonstrated in the Zhao et al. (2016) c-Met inhibitor optimization campaign [1]. The resulting chemotype achieved enzymatic IC₅₀ = 1.45 nM against c-Met and cellular IC₅₀ = 24.7 nM in H1993 cells, with >20,000-fold selectivity over an 18-kinase panel. Research groups pursuing ATP-competitive c-Met inhibitors for oncology indications should prioritize this building block to access the most potent and selective region of the imidazo[4,5-b]pyrazine SAR landscape.

Regioselective N-Oxide Synthesis for Late-Stage Heterocycle Functionalization

The N1-methyl substituent on this compound sterically directs N-oxidation to the N4 position of the pyrazine ring, a regiochemical outcome experimentally validated by the Böckelheide reaction studies of Elina and Musatova (1975) [2]. This regioselectivity is not achievable with N1-unsubstituted or C2-methylated analogs. Synthetic chemistry groups developing N-oxide-directed C–H functionalization methodologies or preparing heterocyclic N-oxide libraries for medicinal chemistry screening should select this building block when regiospecific N4-oxide formation is required.

Process Chemistry Scale-Up with Pre-Characterized Hydrolytic Stability Data

Among bromo-imidazo[4,5-b]pyrazine positional isomers, only the 6-bromo-1-methyl derivative has published forced degradation data characterizing its hydrolytic cleavage behavior and that of its N-oxide [2]. Process chemistry teams scaling multi-step synthetic routes that involve aqueous acidic or basic conditions can reference this existing stability data to design robust workup and purification protocols, reducing the risk of unexpected intermediate degradation that could compromise yield and purity at scale.

Medicinal Chemistry Building Block Procurement with Defined Salt-Form Handling Advantages

The formate salt form (CAS 1956321-69-9) offers distinct practical advantages over the free base (CAS 55635-64-8) for compound management workflows: it is supplied as a free-flowing solid stored at 2–8°C under dry seal , avoiding the potential sublimation or hygroscopicity issues that can affect free-base heterocycles. The formate counterion (MW contribution +46.02 g/mol) provides a built-in acidic proton donor, which can be advantageous in salt-metathesis or acid-catalyzed reaction setups where precise stoichiometric control is required. Procurement specialists managing compound libraries for kinase inhibitor programs should specify the formate salt (CAS 1956321-69-9) rather than the free base when consistent solid-state handling and long-term storage stability are critical quality parameters.

Quote Request

Request a Quote for 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.